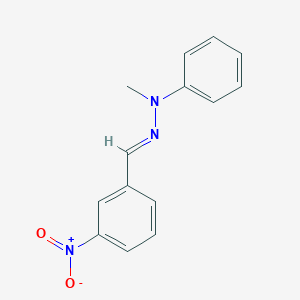
3-Nitrobenzaldehyde methylphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzaldehyde methylphenylhydrazone: is an organic compound with the molecular formula C14H13N3O2 It is a derivative of 3-nitrobenzaldehyde, where the aldehyde group is converted into a hydrazone by reaction with methylphenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde methylphenylhydrazone typically involves the reaction of 3-nitrobenzaldehyde with methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Methylphenylhydrazine→3-Nitrobenzaldehyde methylphenylhydrazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrobenzaldehyde methylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.
Major Products:
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products include amine derivatives.
Substitution: Products include halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-Nitrobenzaldehyde methylphenylhydrazone is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: In biological research, it can be used as a probe to study enzyme activities and interactions due to its reactive functional groups.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde methylphenylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions or other reactive species. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
- 3-Nitrobenzaldehyde phenylhydrazone
- 3-Nitrobenzaldehyde dimethylhydrazone
- 4-Cyanobenzaldehyde methylphenylhydrazone
- Cinnamaldehyde methylphenylhydrazone
Comparison: 3-Nitrobenzaldehyde methylphenylhydrazone is unique due to the presence of both a nitro group and a hydrazone moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different redox properties, stability, and interaction profiles with biological targets.
Propiedades
Número CAS |
23718-95-8 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H13N3O2/c1-16(13-7-3-2-4-8-13)15-11-12-6-5-9-14(10-12)17(18)19/h2-11H,1H3/b15-11+ |
Clave InChI |
HNKJFIBRAQYFRH-RVDMUPIBSA-N |
SMILES isomérico |
CN(C1=CC=CC=C1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CN(C1=CC=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
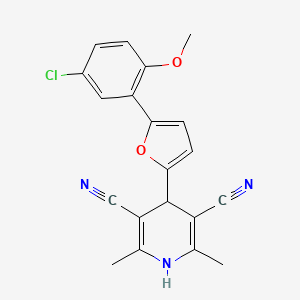
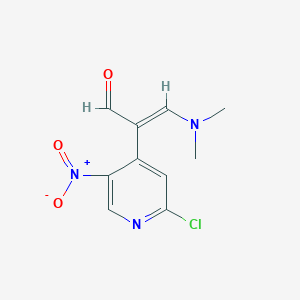
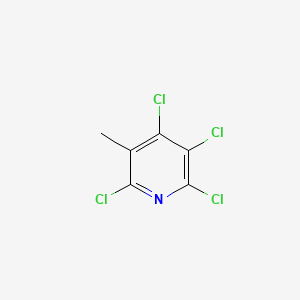
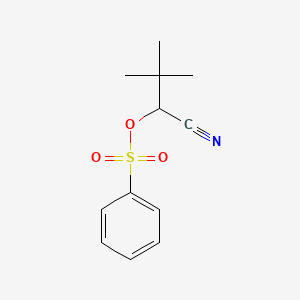
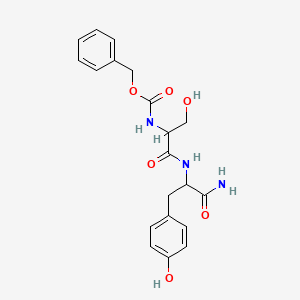
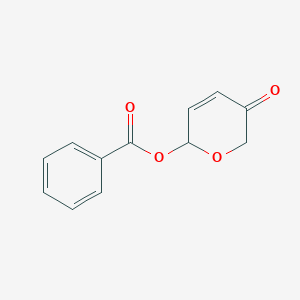
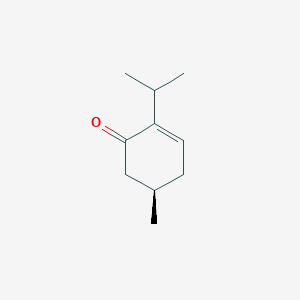
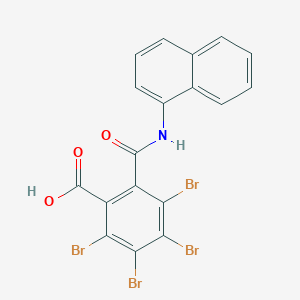
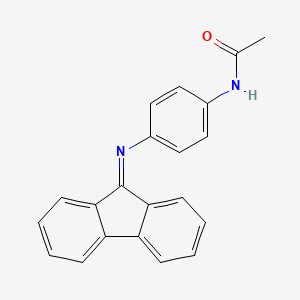
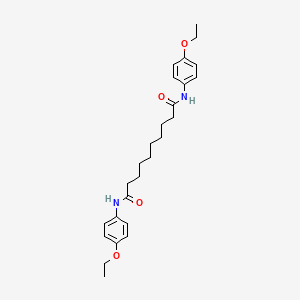
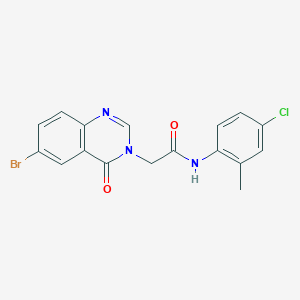
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
